molecular formula C26H18Br2N2O B11705581 4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}

4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}

Cat. No.: B11705581
M. Wt: 534.2 g/mol
InChI Key: DXCWUEVXFDEZIZ-UHFFFAOYSA-N
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Description

4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of a central oxygen atom linking two imine groups, each bonded to a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} typically involves the condensation reaction between 4-bromoaniline and 4,4’-oxydibenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bonds, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce the reaction time. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine bonds can be reduced to form secondary amines.

    Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} has several scientific research applications, including:

    Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.

    Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.

    Biological Studies: It can be used as a probe to study the interactions between imine-containing compounds and biological targets.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} involves its interaction with molecular targets through its imine groups. These groups can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. The bromine atoms on the phenyl rings may also contribute to the compound’s reactivity by participating in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
  • 4,4’-Oxybis{N-[(E)-phenylmethylene]aniline}
  • 4,4’-Oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}

Uniqueness

4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and potential applications. The bromine atoms can participate in halogen bonding and other interactions that are not possible with hydrogen or other substituents, making this compound particularly interesting for research and development in various fields.

Properties

Molecular Formula

C26H18Br2N2O

Molecular Weight

534.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenyl]methanimine

InChI

InChI=1S/C26H18Br2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H

InChI Key

DXCWUEVXFDEZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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